molecular formula C6H13NO2 B13902336 [4-(Methylamino)tetrahydrofuran-3-yl]methanol

[4-(Methylamino)tetrahydrofuran-3-yl]methanol

Cat. No.: B13902336
M. Wt: 131.17 g/mol
InChI Key: DRIHZAQXFMFDFZ-UHFFFAOYSA-N
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Description

[4-(Methylamino)tetrahydrofuran-3-yl]methanol: is an organic compound with the molecular formula C6H13NO2 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylamino)tetrahydrofuran-3-yl]methanol typically involves the reaction of tetrahydrofuran derivatives with methylamine. One common method is the reductive amination of tetrahydrofuran-3-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[4-(Methylamino)tetrahydrofuran-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.

Major Products

    Oxidation: The major product is typically a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is a secondary amine.

    Substitution: The major products depend on the nucleophile used but can include halogenated derivatives.

Scientific Research Applications

[4-(Methylamino)tetrahydrofuran-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Methylamino)tetrahydrofuran-3-yl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Methylamino)tetrahydrofuran-3-yl]methanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[4-(methylamino)oxolan-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-7-6-4-9-3-5(6)2-8/h5-8H,2-4H2,1H3

InChI Key

DRIHZAQXFMFDFZ-UHFFFAOYSA-N

Canonical SMILES

CNC1COCC1CO

Origin of Product

United States

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